6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino picolinic acid. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Vorbereitungsmethoden
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid typically involves the protection of the amino group of picolinic acid with the Fmoc group. This can be achieved through the reaction of picolinic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. Techniques such as crystallization and chromatography are commonly used to purify the final product .
Analyse Chemischer Reaktionen
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters, making it useful in peptide synthesis.
Oxidation and Reduction: While the compound itself is stable, the picolinic acid moiety can undergo oxidation to form picolinic acid N-oxide under specific conditions.
Wissenschaftliche Forschungsanwendungen
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.
Biological Studies: The compound is used to study protein interactions and functions by synthesizing peptides that mimic protein segments.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The primary mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .
Vergleich Mit ähnlichen Verbindungen
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is unique due to its combination of the Fmoc protecting group and picolinic acid. Similar compounds include:
Fmoc-Lys-OtBu: This compound features an Fmoc-protected lysine with a tert-butyl ester group, used in peptide synthesis.
Fmoc-Glu-OtBu: This compound has an Fmoc-protected glutamic acid with a tert-butyl ester group, also used in peptide synthesis.
Fmoc-2-amino-hept-6-ynoic acid: This compound includes an Fmoc-protected amino acid with an alkyne group, used in click chemistry and peptide synthesis.
These compounds share the Fmoc protecting group but differ in the amino acid or functional group they protect, highlighting the versatility and specificity of this compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C21H16N2O4 |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)18-10-5-11-19(22-18)23-21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,25)(H,22,23,26) |
InChI-Schlüssel |
JKCVESSZTKMYFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=N4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.